BQ-788 free acid

Descripción general

Descripción

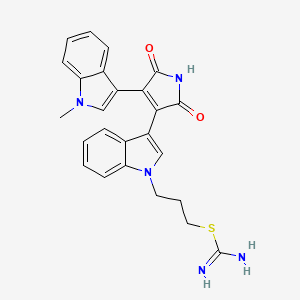

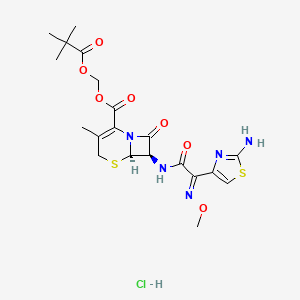

“BQ-788 free acid” is a highly selective and competitive ETB receptor antagonist . Its molecular formula is C34H51N5O7 , with an average mass of 641.798 Da .

Synthesis Analysis

The synthesis of BQ-788 is complex and involves the use of unnatural amino acids, making it expensive to produce . It is available in solid form and can be reconstituted in DMSO .

Molecular Structure Analysis

The molecular structure of BQ-788 free acid consists of 34 carbon atoms, 51 hydrogen atoms, 5 nitrogen atoms, and 7 oxygen atoms . The mono-isotopic mass is 641.378845 Da .

Chemical Reactions Analysis

BQ-788 shows no agonistic activity up to 10 μM and competitively inhibits the vasoconstriction induced by an ETB-selective agonist . It also inhibits several bioactivities of ET-1, such as bronchoconstriction, cell proliferation, and clearance of perfused ET-1 .

Physical And Chemical Properties Analysis

BQ-788 is a white solid that is slightly soluble in water . It is more soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL) .

Aplicaciones Científicas De Investigación

Synthesis and Analogues : BQ-788's synthesis poses challenges due to the complex trisubstituted urea functionality and carbamination on the indole nitrogen of the tryptophan side chain. An efficient strategy for its synthesis was developed, involving a novel one-pot procedure. This allowed for the creation of structural analogues, which were evaluated for their antagonist properties in vitro (Brosseau, D'Orléans-Juste, & Neugebauer, 2005).

Biochemical and Pharmacological Profile : BQ-788 is a potent and selective endothelin B-receptor antagonist. It competitively inhibits endothelin 1 (ET-1) binding to ETB receptors and has been used to investigate the role of ET in physiological and pathological processes (Ishikawa et al., 1994).

Effects on Blood Vessel and Small Intestine : In studies involving the rat aorta and rabbit saphenous vein, BQ-788 demonstrated antagonistic effects on ETB1 and ETB2 receptors, impacting endothelium-dependent relaxation and contraction responses (Karaki, Sudjarwo, & Hori, 1994).

Microvascular Responses in Diabetic Rats : BQ-788 was more potent than an ETA receptor antagonist in improving microvascular responses in diabetic rats. This suggests a role for endothelin and free radicals in altering microvascular function in diabetes (Bassirat & Khalil, 2000).

Role in Astrocyte Protection Against Hypoxic Injury : BQ-788, along with another antagonist, showed potential in protecting astroglial cells against hypoxia-induced apoptosis and cytotoxicity. This suggests a therapeutic strategy in the treatment of hypoxic brain injury (Danielyan et al., 2005).

Pulmonary Hypertension in the Ovine Fetus : Prolonged ET(B) receptor blockade with BQ-788 caused pulmonary hypertension and vascular remodeling in the late-gestation ovine fetus. This implies a critical role of ET(B) receptors in regulating pulmonary vascular tone and structure (Ivy, Parker, Kinsella, & Abman, 1999).

Safety and Hazards

The safety data sheet for BQ-788 indicates that it should be used for research purposes only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if in contact with skin, flushing eyes with water if in contact with eyes, and never giving anything by mouth to an unconscious person if swallowed .

Direcciones Futuras

Mecanismo De Acción

Target of Action

BQ-788 is a potent and selective antagonist of the Endothelin B (ETB) receptor . The ETB receptor is a G protein-coupled receptor that has a high affinity for endothelins, which are potent vasoconstrictors. The primary role of the ETB receptor is to mediate the effects of endothelins in various physiological processes, including vasoconstriction, bronchoconstriction, and cell proliferation .

Mode of Action

BQ-788 works by preventing Endothelin-1 (ET-1) from binding to ETB receptors. It does this with a high degree of selectivity, as demonstrated by its low IC50 value of 1.2 nM for inhibiting ET-1 binding to ETB receptors in human Girardi heart cells . It only weakly inhibits the binding to eta receptors, with an ic50 value of 1300 nm .

Biochemical Pathways

It is known that the compound inhibits et-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . This suggests that BQ-788 may affect pathways related to these physiological processes.

Pharmacokinetics

It is known that bq-788 is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

The inhibition of ET-1 binding to ETB receptors by BQ-788 results in a decrease in ET-1 induced vasoconstriction, bronchoconstriction, and cell proliferation . This can have various molecular and cellular effects, depending on the specific physiological context. For example, in the cardiovascular system, it could lead to a decrease in blood pressure.

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHKJMGDSJDRG-DJYQTOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BQ-788 free acid | |

CAS RN |

173326-37-9 | |

| Record name | BQ-788 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-788 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of BQ-788?

A1: BQ-788 is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does BQ-788 interact with the ET(B) receptor?

A2: BQ-788 binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of BQ-788 binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, BQ-788 inhibits the biological effects mediated by these receptors. These effects can include:

- Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. BQ-788 can block this effect, leading to vasoconstriction. [, , , , , ]

- Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with BQ-788 can lead to increased plasma ET-1 levels. [, , ]

- Modulation of pulmonary vascular tone and structure: BQ-788 has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]

- Effects on neurotransmission and smooth muscle contraction: BQ-788 can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of BQ-788?

A4: The molecular formula of BQ-788 free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for BQ-788?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of BQ-788 contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that BQ-788 was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is BQ-788 administered in the research studies?

A7: BQ-788 is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does BQ-788 effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that BQ-788 effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

- Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]

- Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]

- Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using BQ-788?

A9: In vitro studies demonstrate that BQ-788:

- Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]

- Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []

- Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using BQ-788?

A10: In vivo studies show that BQ-788:

- Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]

- Increases blood pressure in spontaneously hypertensive rats (SHR). []

- Affects renal blood flow and vascular resistance in various animal models. [, , , ]

- Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

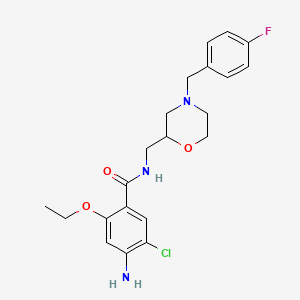

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)